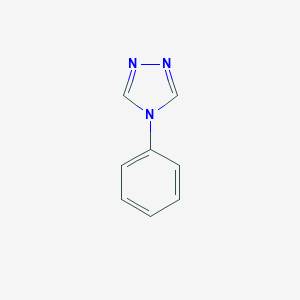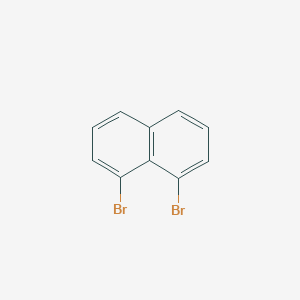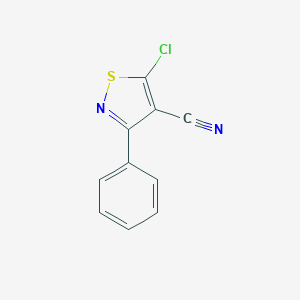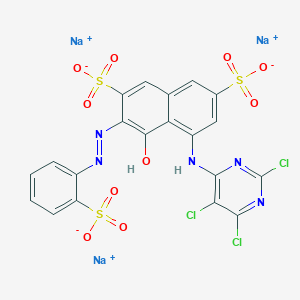
Reactone red 2B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactone red 2B is a synthetic dye that has been widely used in scientific research. It belongs to the class of azo dyes and is commonly used as a biological stain. The dye is known for its bright red color and is also used in the textile and food industries.
Mecanismo De Acción
The mechanism of action of Reactone red 2B involves the binding of the dye to specific molecules in cells and tissues. The dye is known to bind to proteins and nucleic acids, which allows for their visualization under a microscope. The binding of the dye to these molecules is based on electrostatic interactions and van der Waals forces.
Biochemical and Physiological Effects:
The use of Reactone red 2B in scientific research has not been associated with any significant biochemical or physiological effects. The dye is considered to be non-toxic and is generally safe to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Reactone red 2B is its bright red color, which allows for easy visualization of cells and tissues under a microscope. The dye is also relatively inexpensive and easy to use. However, one of the limitations of the dye is that it may interfere with certain biochemical assays, such as enzyme assays, due to its binding to proteins.
Direcciones Futuras
There are several future directions for the use of Reactone red 2B in scientific research. One area of research is the development of new biosensors that use the dye as a marker. Another area of research is the study of protein-protein interactions using the dye as a probe. Additionally, the use of Reactone red 2B in the development of new imaging techniques, such as fluorescence microscopy, is an area of ongoing research.
Conclusion:
Reactone red 2B is a synthetic dye that has been widely used in scientific research. The dye is commonly used as a biological stain and has been used in the study of protein-protein interactions, enzyme kinetics, and the development of biosensors. The dye is considered to be non-toxic and is generally safe to use in laboratory experiments. There are several future directions for the use of Reactone red 2B in scientific research, including the development of new biosensors and imaging techniques.
Métodos De Síntesis
The synthesis of Reactone red 2B involves the reaction between diazonium salt and naphthol. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is a bright red powder that is soluble in water.
Aplicaciones Científicas De Investigación
Reactone red 2B has been used in various scientific research applications. It is commonly used as a biological stain to visualize cells and tissues under a microscope. The dye is also used in the study of protein-protein interactions and enzyme kinetics. In addition, it has been used in the development of biosensors and as a marker in immunoassays.
Propiedades
Número CAS |
15792-41-3 |
|---|---|
Fórmula molecular |
C20H9Cl3N5Na3O10S3 |
Peso molecular |
750.8 g/mol |
Nombre IUPAC |
trisodium;4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-11-7-9(39(30,31)32)5-8-6-13(41(36,37)38)16(17(29)14(8)11)28-27-10-3-1-2-4-12(10)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
Clave InChI |
ZHDFKPUCUYZGGM-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Otros números CAS |
15792-41-3 |
Pictogramas |
Irritant |
Sinónimos |
reactone red 2B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



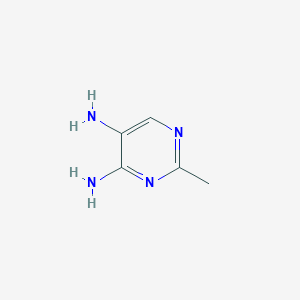

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)


